

Technical Monograph: 3-Chloro-2-fluorobenzoic Acid

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Compound of Interest

Compound Name: 3-Chloro-2-fluorobenzoic acid

CAS No.: 161957-55-7

Cat. No.: B2751501

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CAS: 161957-55-7[1][2][3]

Executive Summary

3-Chloro-2-fluorobenzoic acid (CFBA) is a high-value halogenated aromatic scaffold serving as a critical intermediate in the synthesis of next-generation pharmaceuticals, particularly HIV integrase inhibitors and kinase inhibitors. Its utility stems from its unique ortho-substitution pattern: the electron-withdrawing carboxyl group activates the adjacent fluorine atom for nucleophilic aromatic substitution (

), while the chlorine atom at the 3-position provides a distinct handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

This guide delineates the industrial synthesis, reactivity profile, and pharmaceutical applications of CFBA, moving beyond basic datasheet parameters to provide actionable process chemistry insights.

Part 1: Chemical Identity & Physicochemical Profile[1]

CFBA is a crystalline solid characterized by significant acidity due to the inductive effect of the ortho-fluorine and meta-chlorine substituents.

Parameter	Specification
IUPAC Name	3-Chloro-2-fluorobenzoic acid
CAS Number	161957-55-7
Molecular Formula	
Molecular Weight	174.56 g/mol
Melting Point	177–180 °C
Appearance	White to off-white crystalline powder
pKa (Calc.)	~2.8 (Increased acidity vs. Benzoic acid due to o-F effect)
Solubility	Soluble in DMSO, Methanol, EtOAc; Sparingly soluble in water
Hazards	Irritant (H315, H319, H335)

Part 2: Synthetic Routes & Process Chemistry

While laboratory synthesis often relies on the oxidation of 3-chloro-2-fluorotoluene, this route suffers from the availability of the specific toluene isomer. The preferred industrial route utilizes a Halex (Halogen Exchange) reaction starting from 2,3-dichlorobenzoyl chloride. This method offers superior regiocontrol and scalability.

Protocol: The Halex-Hydrolysis Route (Industrial Standard)

Rationale: This pathway avoids the use of cryogenic lithiation (which often yields regioisomeric mixtures) and utilizes robust phase-transfer catalysis (PTC) to install the fluorine atom.

Step 1: Fluorination (Halex Reaction)

- Reagents: 2,3-Dichlorobenzoyl chloride (Starting Material), Potassium Fluoride (KF, spray-dried), Phase Transfer Catalyst (e.g., 18-crown-6 or TDA-1), Sulfolane or DMSO (solvent).
- Process: The reaction mixture is heated to 130–150°C. The activated chlorine at the 2-position (ortho to the carbonyl) is selectively displaced by fluoride due to the electron-

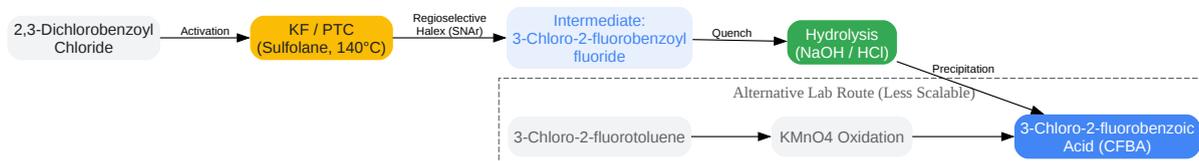
withdrawing nature of the acyl chloride group. The 3-position chlorine remains intact due to steric shielding and lack of direct conjugation.

- Intermediate: Yields 3-chloro-2-fluorobenzoyl fluoride (or chloride, depending on stoichiometry).

Step 2: Hydrolysis

- Process: The acyl halide intermediate is quenched into aqueous NaOH.
- Workup: The solution is acidified with HCl to pH < 2.
- Isolation: CFBA precipitates as a white solid. Recrystallization from toluene/heptane ensures >98% purity.

Synthesis Logic Diagram



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Figure 1: Comparison of the industrial Halex route (primary) versus the laboratory oxidation route. The Halex route provides superior atom economy and avoids isomeric byproducts.

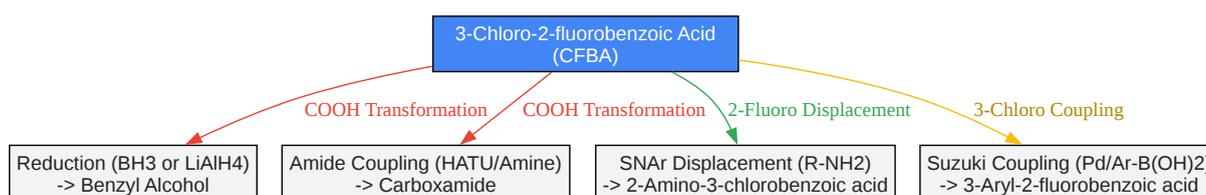
Part 3: Reactivity & Functionalization

CFBA is a "privileged scaffold" because it offers three distinct vectors for chemical modification. Understanding these vectors is crucial for medicinal chemists designing SAR (Structure-Activity Relationship) libraries.

- Vector A: Carboxylic Acid (C-1)

- Reactivity: Standard amide coupling, esterification, or reduction to benzyl alcohol.
- Key Application: Attachment to pharmacophores (e.g., quinolones, integrase scaffolds).
- Vector B: Fluorine (C-2)[1]
- Reactivity: Highly activated for displacement by amines, thiols, or alkoxides.
- Mechanism:[2][3][4] The ortho-carboxyl group lowers the LUMO energy at C-2, facilitating nucleophilic attack.
- Vector C: Chlorine (C-3)[1][5]
- Reactivity: Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).
- Selectivity: The C-Cl bond is stable during C-2 displacement, allowing for sequential functionalization.

Reactivity Map



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Figure 2: Divergent synthesis pathways from the CFBA core. The molecule allows orthogonal functionalization at three distinct sites.

Part 4: Pharmaceutical Applications

The primary value of CFBA lies in its role as a precursor for Elvitegravir (an HIV-1 integrase strand transfer inhibitor) and various kinase inhibitors.

1. Elvitegravir Synthesis (The "Linker" Strategy)

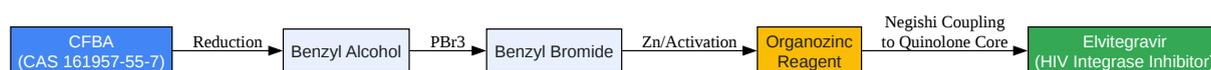
CFBA is the starting material for the 3-chloro-2-fluorobenzyl moiety found in Elvitegravir.

- Workflow:
 - Reduction: CFBA is reduced (via borane or mixed anhydride/ NaBH_4) to 3-chloro-2-fluorobenzyl alcohol.
 - Activation: Converted to the benzyl bromide or mesylate.
 - Organometallic Formation: Reacted with Zinc to form the Benzylzinc reagent.
 - Negishi Coupling: The zinc reagent is coupled to the quinolone core to install the "tail" of the drug molecule.

2. Aurora A Kinase Inhibitors

Research indicates CFBA derivatives are effective scaffolds for inhibiting Aurora A kinase, a protein overexpressed in many cancers. The acid moiety is typically coupled to an aminopyrazole or similar heterocycle, while the 2-F/3-Cl pattern ensures metabolic stability and proper fit within the hydrophobic pocket of the enzyme.

Pharmaceutical Workflow Diagram



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Figure 3: The critical role of CFBA in the synthesis of Elvitegravir. The molecule provides the specific halogenated benzyl motif required for antiviral activity.

Part 5: Handling & Safety (MSDS Summary)

Signal Word:WARNING

- Hazard Statements:
 - H315: Causes skin irritation.[6]
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.
- Precautionary Measures:
 - Avoid dust formation.[6] Use local exhaust ventilation.[6]
 - Wear nitrile gloves and safety goggles (EN 166).
 - Incompatibility: Strong oxidizing agents and strong bases.
 - Storage: Store at room temperature (15–25°C) in a dry, inert atmosphere.

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